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Compound of Interest

Compound Name: 10-Methyl-10-deazaaminopterin

Cat. No.: B1664518 Get Quote

A comparative analysis of the transport properties of 10-deazaaminopterin analogues reveals

significant differences in their interactions with various cellular uptake systems, which in turn

influences their therapeutic efficacy. These analogues, designed as antifolates, primarily enter

cells through the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT),

and folate receptors (FRs).[1][2][3] Modifications at the 10-position of the deazaaminopterin

scaffold have been shown to substantially alter transport kinetics, leading to improved tumor

cell accumulation and therapeutic indices compared to the parent compounds and

methotrexate (MTX).[4][5]

Comparative Transport Kinetics
The primary advantage of many 10-deazaaminopterin analogues lies in their enhanced

transport efficiency in tumor cells compared to normal tissues.[5][6] Structural modifications,

particularly alkyl substitutions at the C10 position, have a pronounced effect on the influx

kinetics mediated by the reduced folate carrier.

For instance, analogues such as 10-methyl-10-deazaaminopterin and 10-ethyl-10-

deazaaminopterin (Edatrexate) exhibit a significantly lower influx Michaelis constant (Km) in

various tumor cell lines, including L1210, Ehrlich, and S180 cells, when compared to

methotrexate.[5] A lower Km value indicates a higher binding affinity for the transporter. While

the maximum transport velocity (Vmax) for these analogues is often similar to that of

methotrexate, their higher affinity results in more efficient uptake, especially at low extracellular

drug concentrations.[5]
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In contrast, these same C10 alkyl substitutions tend to reduce the influx potential in normal

tissues like intestinal epithelial cells, suggesting a basis for their improved therapeutic index.[4]

[5] 10-propargyl-10-deazaaminopterin (PDX) is noted as a particularly efficient substrate for

RFC-1 mediated transport, which contributes to its enhanced cytotoxicity and antitumor effects.

[7][8]

Below is a summary of the comparative transport properties of key 10-deazaaminopterin

analogues.
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Analogue Cell Line Transporter
Influx Km

(vs. MTX)

Influx Vmax

(vs. MTX)
Key Finding

10-

deazaaminop

terin

L1210,

Ehrlich, S180
RFC

4- to 14-fold

lower
Similar

Higher affinity

than MTX in

tumor cells.

[5]

10-methyl-10-

deazaaminop

terin

L1210,

Ehrlich, S180
RFC

4- to 14-fold

lower
Similar

Higher affinity

than MTX in

tumor cells.

[5]

10-ethyl-10-

deazaaminop

terin

(Edatrexate)

L1210,

Ehrlich, S180
RFC

4- to 14-fold

lower
Similar

More

effectively

transported

than MTX in

most tumor

cells.[5][6]

10,10-

dimethyl-10-

deazaaminop

terin

L1210,

Ehrlich, S180
RFC

4- to 14-fold

lower
Similar

Less toxic,

possibly due

to enhanced

clearance.[4]

[5]

10-propargyl-

10-

deazaaminop

terin (PDX)

CCRF-CEM RFC-1 Not specified

More

effective

permeant

Most efficient

permeant for

RFC-1

internalization

among tested

analogues.[7]

[8]

9-methyl-10-

deazaaminop

terin

L1210 Not specified Similar to

MTX

Not specified Transport

parameters

were similar

to MTX

despite

higher
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cytotoxicity in

L1210 cells.

[9]

Signaling Pathways and Transport Mechanisms
The transport of 10-deazaaminopterin analogues into mammalian cells is primarily mediated by

three distinct systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate

Transporter (PCFT), and Folate Receptors (FR). Each system has unique characteristics that

influence drug uptake.

Reduced Folate Carrier (RFC): This is the major transporter for folates in most mammalian

cells and tissues, functioning optimally at a neutral pH of 7.4.[2][10] It operates as an anion

exchanger, facilitating the uptake of reduced folates and antifolate drugs like methotrexate

and its 10-deaza analogues.[11] The enhanced efficacy of many 10-deaza analogues is

directly linked to their improved interaction with RFC, characterized by a higher binding

affinity (lower Km) compared to methotrexate.[5]

Proton-Coupled Folate Transporter (PCFT): PCFT is a high-affinity transporter that functions

optimally in acidic environments (pH 5.5-5.8).[1][12][13] This makes it particularly relevant for

folate absorption in the proximal small intestine and potentially for drug delivery to the acidic

microenvironment of solid tumors.[3][14] While RFC has a low affinity for folic acid, PCFT

transports it efficiently.[13] Antifolates designed to be specific substrates for PCFT are being

developed to target tumors selectively.[3]

Folate Receptors (FRα and FRβ): These are high-affinity receptors that mediate folate and

antifolate uptake via endocytosis.[1] FRα is often overexpressed in various cancers,

including ovarian cancer, while its expression in normal tissues is limited, making it an

attractive target for cancer therapy.[15] The transport process mediated by FRs is

fundamentally different from the facilitative diffusion of RFC, showing distinct energy, ion,

and pH dependencies.[16]
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Transport pathways for 10-deazaaminopterin analogues.

Experimental Protocols
The characterization of the transport properties of 10-deazaaminopterin analogues involves a

series of in vitro and in vivo experiments. These protocols are designed to quantify drug

uptake, determine kinetic parameters, and assess cytotoxic effects.

1. In Vitro Drug Transport Assay

This is a common method to measure the uptake of a drug into cultured cells.
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Cell Culture: Tumor cell lines (e.g., L1210, CCRF-CEM, S180) are cultured in an appropriate

medium until they reach a desired confluency.[17] For assays involving specific transporters,

cells overexpressing the transporter of interest may be used.[17][18]

Incubation: The cells are harvested, washed, and resuspended in a buffer. A radiolabeled

version of the drug analogue (or a competitive substrate like [3H]methotrexate) is added to

the cell suspension.[19] The incubation is carried out at 37°C for various time points to

measure the initial rate of uptake.

Termination of Uptake: The uptake process is stopped by adding an ice-cold buffer, followed

by rapid washing to remove the extracellular drug.

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a

scintillation counter. This measurement is used to calculate the rate of drug influx.

Kinetic Analysis: The experiment is repeated with varying concentrations of the drug

analogue to determine the Km and Vmax of the transport process. This involves plotting the

initial uptake rates against substrate concentration and fitting the data to the Michaelis-

Menten equation.[16]

2. Competitive Inhibition Assay

This assay is used to determine the affinity of a non-labeled analogue for a transporter by

measuring its ability to inhibit the transport of a known radiolabeled substrate.

Protocol: The experimental setup is similar to the in vitro transport assay. Cultured cells are

incubated with a fixed concentration of a radiolabeled substrate (e.g., [3H]methotrexate) in

the presence of varying concentrations of the unlabeled 10-deazaaminopterin analogue.

Data Analysis: The concentration of the analogue that inhibits 50% of the radiolabeled

substrate transport (IC50) is determined. This value can be used to calculate the inhibitory

constant (Ki), which reflects the binding affinity of the analogue for the transporter.

3. Cell Growth Inhibition Assay

This assay assesses the overall cytotoxic effect of the drug, which is an indirect measure of its

transport and intracellular activity.
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Protocol: Tumor cells are seeded in multi-well plates and exposed to a range of

concentrations of the 10-deazaaminopterin analogue for a defined period (e.g., 3-hour pulse

exposure).[8]

Assessment: After the exposure, the drug is removed, and the cells are allowed to grow for a

further period. Cell viability is then assessed using methods like MTT assay or by direct cell

counting.

Data Analysis: The IC50 value, the drug concentration that causes 50% inhibition of cell

growth, is determined. Lower IC50 values indicate higher potency.[20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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